Quantifiable Inhibition of Kynurenine Production Compared to Cis-Isomer
The parent acid, 10(E)-pentadecenoic acid, inhibits IFN-γ-induced production of kynurenine in THP-1 cells by 14% at a concentration of 20 μM. This contrasts with its cis-isomer, 10(Z)-pentadecenoic acid, which exhibits a 16% inhibition under the same conditions [1]. This differential activity demonstrates that the trans geometry imparts a distinct immunomodulatory profile, making the compound a specific tool for studies where a defined level of pathway modulation is required .
| Evidence Dimension | Inhibition of IFN-γ-induced kynurenine production in THP-1 cells |
|---|---|
| Target Compound Data | 14% inhibition at 20 μM |
| Comparator Or Baseline | 10(Z)-Pentadecenoic acid: 16% inhibition at 20 μM |
| Quantified Difference | 2 percentage point difference |
| Conditions | IFN-γ-induced THP-1 cell model, 20 μM concentration |
Why This Matters
This demonstrates a measurable, geometry-specific effect, allowing researchers to select the precise isomer for fine-tuning the kynurenine pathway in immune and inflammation studies.
- [1] Cayman Chemical. 10(Z)-Pentadecenoic Acid. Product Information. View Source
